molecular formula C25H29N5O5 B2614471 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-35-4

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2614471
CAS RN: 333755-35-4
M. Wt: 479.537
InChI Key: IWSUEXGYERWLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

Research on compounds with similar structural motifs, such as purine derivatives, focuses on their geometric and electronic characteristics, which are crucial for their biological activity and interaction with biological macromolecules. For instance, studies on 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline detailed the molecular geometry, confirming the typical planarity of the purine system and the conformation of its substituents, which is essential for understanding the compound's reactivity and binding properties (Karczmarzyk et al., 1995).

Biological Activity

The analgesic and anti-inflammatory properties of purine derivatives have been a subject of interest. For example, a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties revealed significant analgesic activity, suggesting potential for the development of new analgesic agents (Zygmunt et al., 2015).

properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5/c1-27(14-17-8-6-5-7-9-17)24-26-22-21(23(32)29(3)25(33)28(22)2)30(24)15-18(31)16-35-20-12-10-19(34-4)11-13-20/h5-13,18,31H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSUEXGYERWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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